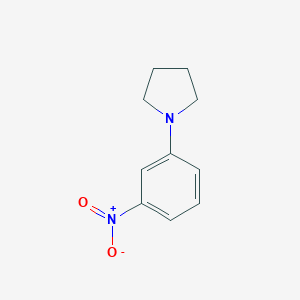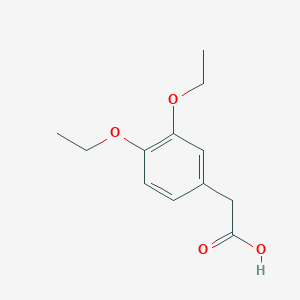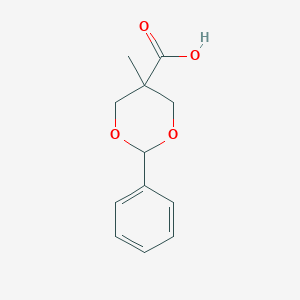![molecular formula C10H11N3O B187922 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one CAS No. 198349-38-1](/img/structure/B187922.png)
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one, also known as MPP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPP is a pyrazolopyrimidine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes, including proliferation, differentiation, and apoptosis.
Biochemische Und Physiologische Effekte
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one inhibits the growth of cancer cells and induces apoptosis. 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using different methods. 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one is also stable and can be stored for a long time. However, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action and physiological effects are not fully understood. In addition, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well characterized.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one. In the field of medicinal chemistry, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one can be further optimized to improve its potency and selectivity. In the field of materials science, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one can be studied for its potential applications in the development of organic semiconductors and optoelectronic devices. In addition, further studies are needed to fully understand the mechanism of action and physiological effects of 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one, and to evaluate its toxicity and pharmacokinetics in vivo.
Synthesemethoden
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one can be synthesized using different methods. One of the commonly used methods involves the reaction of 2-amino-3-methylpyrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting compound is then treated with hydrazine hydrate to obtain 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one. Another method involves the reaction of 2-methylpyrazolo[1,5-a]pyrimidine with ethyl acetoacetate in the presence of sodium ethoxide, followed by treatment with hydrazine hydrate to obtain 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has been studied for its potential applications in various fields. In the field of medicinal chemistry, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In the field of materials science, 1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one has been studied for its potential applications in the development of organic semiconductors and optoelectronic devices.
Eigenschaften
CAS-Nummer |
198349-38-1 |
|---|---|
Produktname |
1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one |
Molekularformel |
C10H11N3O |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-2-one |
InChI |
InChI=1S/C10H11N3O/c1-7-3-10-11-5-9(4-8(2)14)6-13(10)12-7/h3,5-6H,4H2,1-2H3 |
InChI-Schlüssel |
WOOVPFXGXFBWNY-UHFFFAOYSA-N |
SMILES |
CC1=NN2C=C(C=NC2=C1)CC(=O)C |
Kanonische SMILES |
CC1=NN2C=C(C=NC2=C1)CC(=O)C |
Synonyme |
1-(2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL)PROPAN-2-ONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



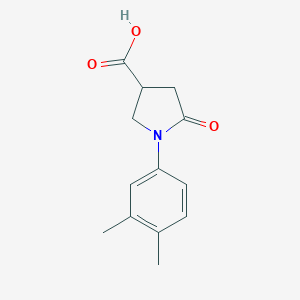

![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)


![N-[(6-chloropyridin-3-yl)methyl]acetamide](/img/structure/B187848.png)
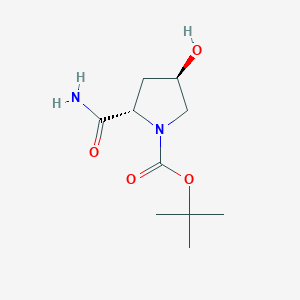
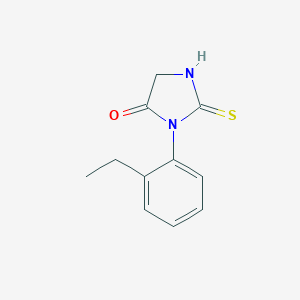
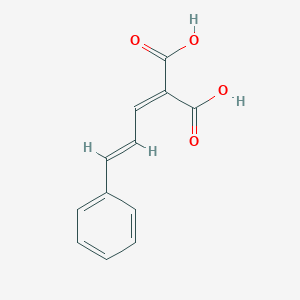
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
